![molecular formula C8H6Cl2O B1581386 2,3'-Dichloroacetophenone CAS No. 21886-56-6](/img/structure/B1581386.png)
2,3'-Dichloroacetophenone
Overview
Description
2,3’-Dichloroacetophenone is an organic compound with the molecular formula C8H6Cl2O . It is a solid substance and is used as a building block in organic chemistry .
Synthesis Analysis
The synthesis of 2,3’-Dichloroacetophenone can be achieved by taking inter-amino-acetophenone as raw material. This undergoes a diazotization reaction to generate inter-acetophenone diazo-hydrochloride, or a Sandmeyer reaction to generate inter-p-acetophenone, or an alpha-chloro-reaction to generate 2,3’-dichloroacetophenone . The synthetic way is simple and the conditions are mild, with a total yield rate more than 80% .
Molecular Structure Analysis
The molecular structure of 2,3’-Dichloroacetophenone consists of a benzene ring attached to an acetyl group (CH3CO-) and two chlorine atoms. The chlorine atoms are attached to the second and third carbon atoms of the benzene ring .
Physical And Chemical Properties Analysis
2,3’-Dichloroacetophenone is a solid substance . It has a molecular weight of 189.04 . The density of 2,3’-Dichloroacetophenone is 1.293 .
Scientific Research Applications
Organic Synthesis Building Block
2,3’-Dichloroacetophenone: serves as a versatile building block in organic synthesis. It’s used to construct a wide array of complex molecules due to its reactive carbonyl group which can undergo various chemical reactions such as nucleophilic addition or condensation. This compound is particularly useful in synthesizing heterocyclic compounds , which are prevalent in many pharmaceuticals .
Pharmaceutical Intermediates
In the pharmaceutical industry, 2,3’-Dichloroacetophenone is employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its dichloro groups make it a valuable precursor for compounds with potential antibacterial and antifungal properties .
Material Science
This chemical finds applications in material science, particularly in the development of polymeric materials . Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties, making it suitable for high-performance applications .
Analytical Chemistry
2,3’-Dichloroacetophenone: can be used as a standard or reference compound in various analytical chemistry techniques, including gas chromatography and mass spectrometry . Its distinct spectral properties allow for accurate identification and quantification of similar compounds in complex mixtures .
Agrochemical Research
The compound’s dichloro moiety is beneficial in the synthesis of agrochemicals. It’s used to create pesticides and herbicides that are more effective at lower concentrations, reducing environmental impact while maintaining agricultural productivity .
Catalyst Development
Researchers utilize 2,3’-Dichloroacetophenone in the design of novel catalysts. These catalysts can facilitate a variety of chemical reactions, including oxidation and reduction processes, which are crucial in industrial chemistry .
Chemical Education
Due to its reactivity and the straightforward nature of its reactions, 2,3’-Dichloroacetophenone is often used in educational settings. It provides a practical example for teaching key concepts in organic chemistry and reaction mechanisms .
Environmental Chemistry
Lastly, this compound plays a role in environmental chemistry research. Scientists study its degradation pathways and environmental fate to understand the impact of similar organic pollutants and develop better waste treatment methods .
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(3-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVSYIYUADCKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073432 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dichloroacetophenone | |
CAS RN |
21886-56-6 | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021886566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-chloro-1-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7073432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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